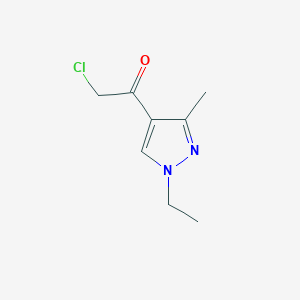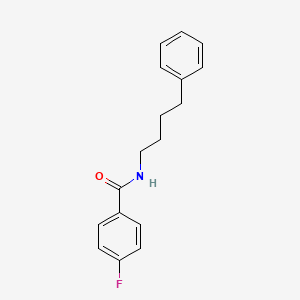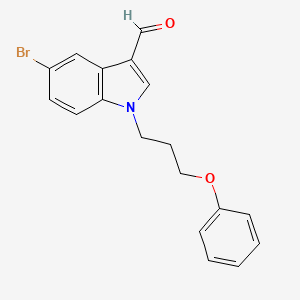![molecular formula C18H15ClN4O4S2 B4582818 2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4582818.png)
2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as the compound , typically involves multi-step chemical reactions. For instance, the synthesis of related 5-amino-1,3,4-thiadiazole sulfonamide derivatives starts from chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, and cyclization to afford the desired sulfonamide derivatives (Chen et al., 2010). Such processes highlight the complexity and specificity required in synthesizing thiazole and thiadiazole derivatives, indicating similar synthetic pathways could be involved in our compound of interest.
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives reveals their interaction with biological targets. For example, X-ray crystallographic studies have shown how thiadiazole-sulfonamide derivatives bind to enzymes like carbonic anhydrase, detailing the molecular interactions at the atomic level (Menchise et al., 2006). Such analyses are crucial for understanding the bioactivity of these compounds, suggesting a similar approach could elucidate the interaction mechanisms of our compound.
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. For instance, the conversion of thiadiazole derivatives through nucleophilic attack forms the basis for synthesizing various sulfonamides with potential biological activities (Srivastava et al., 2008). This reactivity is indicative of the chemical versatility of our compound, suggesting its potential utility in synthesizing a range of chemically and biologically relevant molecules.
Physical Properties Analysis
The physical properties of thiazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, modifications to the sulfonamide group can significantly affect water solubility and, consequently, biological availability (Barboiu et al., 2000). Understanding these physical properties is essential for the practical application and handling of these compounds in research and development.
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to "2-[({[(2-chlorophenyl)sulfonyl]amino}carbonyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide" have been synthesized and evaluated for their anticancer activity. For example, indapamide derivatives, which share a similar sulfonamide group, demonstrated significant proapoptotic activity against melanoma cell lines, highlighting potential therapeutic applications in cancer treatment. These compounds inhibited several human carbonic anhydrase isoforms, suggesting a mechanism of action that may contribute to their anticancer effects (Yılmaz et al., 2015).
Antimicrobial Agents
Research into thiadiazole derivatives has revealed their potential as antimicrobial agents. For instance, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various bacterial and fungal strains. This indicates the utility of such compounds in developing new antibiotics or antimicrobial substances (Sah et al., 2014).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against tobacco mosaic virus further illustrate the broad spectrum of biological activities possessed by thiazole and thiadiazole derivatives. Such studies pave the way for the development of new antiviral compounds that can be used to combat viral infections (Chen et al., 2010).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)sulfonylcarbamoylamino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S2/c1-11-15(16(24)21-12-7-3-2-4-8-12)28-18(20-11)22-17(25)23-29(26,27)14-10-6-5-9-13(14)19/h2-10H,1H3,(H,21,24)(H2,20,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHFAZSMVIJUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)
![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)
![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)
![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)
![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)
![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)
![N-methyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4582789.png)
![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)



![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4582833.png)